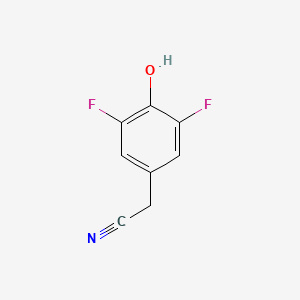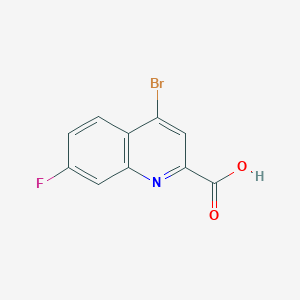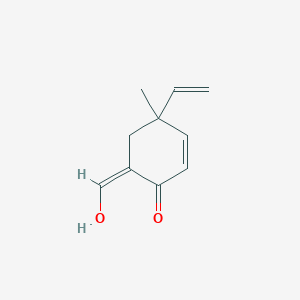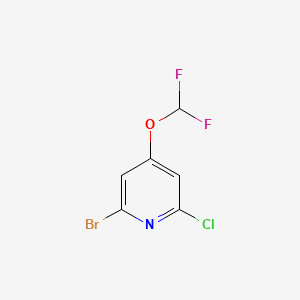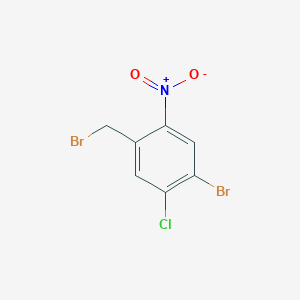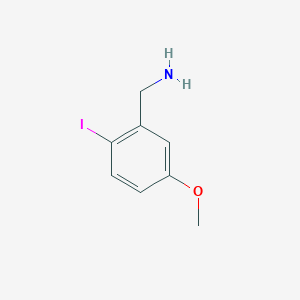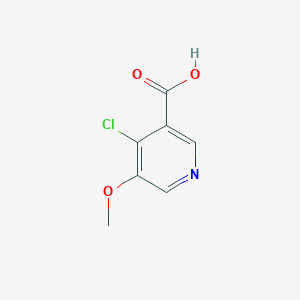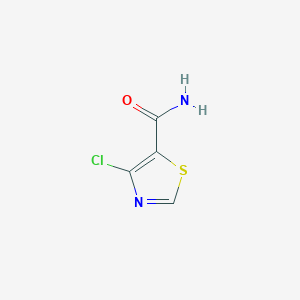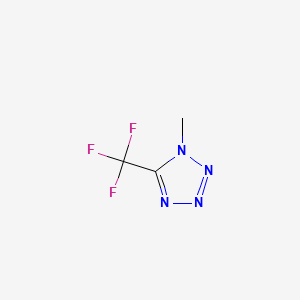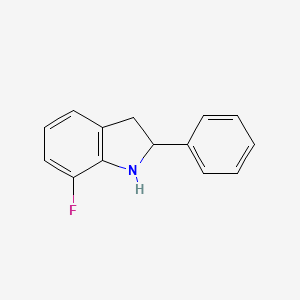
7-Fluoro-2-phenylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-phenylindoline is a fluorinated indoline derivative, characterized by the presence of a fluorine atom at the 7th position and a phenyl group at the 2nd position of the indoline ring Indoline derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 7-Fluoro-2-phenylindoline involves the intramolecular sp3 C-H amination using nitroarenes as aryl nitrene precursors. For instance, 1-nitro-2-phenethylbenzene can be used as an aryl nitrene precursor along with N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene (Si-DHBP) as a reductant. This reaction typically occurs at 120°C for 24 hours in chlorobenzene, yielding the desired indoline product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing greener solvents and reagents to enhance yield and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-2-phenylindoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indoline ring.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under basic conditions.
Major Products: The major products formed from these reactions include various substituted indolines and indoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Fluoro-2-phenylindoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Fluorinated indoline derivatives are investigated for their potential as enzyme inhibitors and signaling molecules.
Medicine: These compounds are explored for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Indoline derivatives are used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2-phenylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
2-Phenylindoline: Lacks the fluorine atom, resulting in different biological activity and stability.
7-Chloro-2-phenylindoline: Contains a chlorine atom instead of fluorine, which can alter its reactivity and biological properties.
7-Bromo-2-phenylindoline: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior and applications.
Uniqueness: 7-Fluoro-2-phenylindoline is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and stability compared to its non-fluorinated counterparts. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C14H12FN |
|---|---|
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
7-fluoro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8,13,16H,9H2 |
Clave InChI |
DJGNDBZGBXATAK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C1C=CC=C2F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




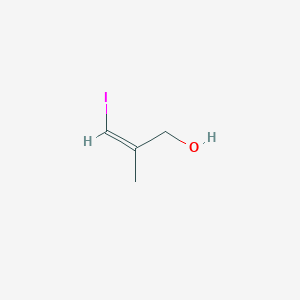
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
